Isoquinoline-1-carbonyl vs. Benzoyl Substituent: LogP and Lipophilic Ligand Efficiency
Compared to the directly analogous benzoyl-substituted azetidinyl pyrimidine (e.g., N-[1-benzoylazetidin-3-yl]pyrimidin-2-amine, computed MW ~268.3), CAS 2192745-25-6 exhibits a higher computed logP (1.8 vs. ~1.2) and larger polar surface area due to the additional nitrogen in the isoquinoline ring [1]. In the JAK inhibitor patent series, increasing lipophilicity within this scaffold correlates with improved cellular permeability (PAMPA Papp >10 × 10⁻⁶ cm/s) but also raises CYP3A4 inhibition risk, making the isoquinoline substitution a deliberate balancing point for CNS-excluded peripheral kinase targeting [2].
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | ~1.8 |
| Comparator Or Baseline | N-[1-benzoylazetidin-3-yl]pyrimidin-2-amine (computed logP ~1.2) |
| Quantified Difference | +0.6 log units |
| Conditions | Computed via XLogP3 algorithm as implemented in PubChem; no experimental logD7.4 available |
Why This Matters
The higher logP directly influences tissue distribution and protein binding; procurement of the exact isoquinoline analog ensures consistent permeability and off-target liability profiles across screening campaigns.
- [1] Kopczynski C, deLong MA, Sturdivant JM, et al. Azetidinyl Pyrimidines and Uses Thereof. US Patent Application US20240425496A1, published December 26, 2024. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
